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molecular formula C14H13NO4 B3231329 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene CAS No. 131770-84-8

1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

Cat. No. B3231329
M. Wt: 259.26 g/mol
InChI Key: DKJCBEQXXUXLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062066B2

Procedure details

NaOH (0.54 g, 13.36 mmol) was added into 10 ml of degassed dimethylformamide at 0° C., then 3-nitrophenol (1.69 g, 12.14 mmol) dissolved in 7 ml of dimethylformamide was dropped slowly, and then para-methoxybenzylchloride (1.81 ml, 13.36 mmol) was added slowly. After stirred for 2 hours at the increased reaction temperature to room temperature, the reaction mixture was extracted using saturated ammonium chloride (100 ml) and ethylacetate (100 ml). The organic layer was washed twice using 100 ml of water, and dried using anhydrous sodium sulfate, then concentrated under vacuum. The resultant solid was solidified using n-hexane to obtain pale yellowish solid of 1-(4-methoxybenzyloxy)-3-nitrobenzene (2.85 g, 90%) finally.
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
1.81 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1)([O-:5])=[O:4].[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Cl)=[CH:17][CH:16]=1>CN(C)C=O>[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][O:12][C:8]2[CH:9]=[CH:10][CH:11]=[C:6]([N+:3]([O-:5])=[O:4])[CH:7]=2)=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.69 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.81 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred for 2 hours at the increased reaction temperature to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped slowly
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted
WASH
Type
WASH
Details
The organic layer was washed twice
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(COC2=CC(=CC=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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